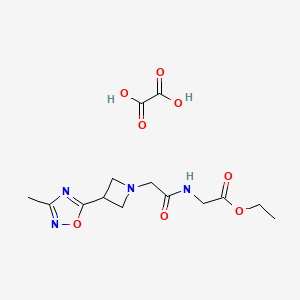![molecular formula C22H23N3O4S B2754964 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034525-45-4](/img/structure/B2754964.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural features, including a bicyclo[3.2.1]octane ring, a benzo[c]isoxazole ring, and a carboxamide group .
Molecular Structure Analysis
The bicyclo[3.2.1]octane core is a common structural motif in many classes of natural products . The benzo[c]isoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an isoxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted from the structure, such as its polarity and potential for hydrogen bonding .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on N-heterocyclic carbenes has demonstrated their ability to catalyze the rearrangement of vinyl sulfones, leading to the generation of highly substituted isoxazolines and other heterocyclic compounds. This process showcases the potential utility of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide in synthesizing complex heterocycles, which are crucial in drug development and materials science (Atienza, Roth, & Scheidt, 2011).
Serotonin-3 (5-HT3) Receptor Antagonism
The compound's structural derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activities. These activities are significant in the context of developing treatments for conditions like irritable bowel syndrome and nausea associated with chemotherapy. The research highlights the compound's relevance in pharmacology, especially concerning its potential role in modulating serotonin receptors (Kuroita, Yasumoto, Inaba, Sakamori, Takehara, & Kawakita, 1994).
Antimicrobial Applications
Compounds incorporating the sulfamoyl moiety, similar to this compound, have been synthesized for their potential use as antimicrobial agents. This application is particularly relevant in addressing the growing concern of antibiotic resistance, showcasing the compound's potential in contributing to the development of new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Radical Cyclization in Organic Synthesis
The compound and its derivatives have been utilized in radical cyclization processes to synthesize bridged azabicyclic compounds. These synthetic methodologies are valuable in organic chemistry for constructing complex molecular architectures, which are often found in natural products and active pharmaceutical ingredients (Ikeda, Kugo, & Sato, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-30(27,28)25-17-8-9-18(25)13-16(12-17)23-22(26)15-7-10-20-19(11-15)21(29-24-20)14-5-3-2-4-6-14/h2-7,10-11,16-18H,8-9,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKPACDQBTVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)
![3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2754885.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2754886.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2754889.png)





![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)

![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)